molecular formula C8H5F2N3O2 B2409012 2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 2248393-92-0

2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B2409012
CAS RN: 2248393-92-0
M. Wt: 213.144
InChI Key: VILBWRDXYAALMF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has been reported .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They have been used in the preparation of DPP-IV inhibitors .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Mechanism of Action

While the specific mechanism of action for “2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been found to have significant inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the field of medicinal chemistry , and could lead to new rational and efficient designs of drugs .

properties

IUPAC Name

2-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)5-1-6-11-2-4(8(14)15)3-13(6)12-5/h1-3,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILBWRDXYAALMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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